Cas no 23080-22-0 (Ethanone,2,2'-thiobis[1-(4-methylphenyl)-)

Ethanone,2,2'-thiobis[1-(4-methylphenyl)- structure
23080-22-0 structure
Product Name:Ethanone,2,2'-thiobis[1-(4-methylphenyl)-
CAS No:23080-22-0
MF:C18H18O2S
MW:298.399323940277
CID:276431
PubChem ID:335151
Update Time:2025-04-19

Ethanone,2,2'-thiobis[1-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylethanone
    • 1-(4-methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}ethan-1-one
    • 1,1'-di-p-tolyl-2,2'-sulfanediyl-bis-ethanone
    • 1,5-bis(4-methylphenyl)-3-thiapentane-1,5-dione
    • 2-(2-oxo-2-p-tolyl-ethylsulfanyl)-1-p-tolyl-ethanone
    • AC1L7GVL
    • bis(2-(4-methylphenyl)ethanonyl) sulfide
    • Bis(4-methylbenzoylmethyl) sulfide
    • Bis-(4-methyl-phenacyl)-sulfid
    • bis-(4-methyl-phenacyl)-sulfide
    • BTB03681
    • NSC343532
    • NSC-343532
    • 23080-22-0
    • Bis(4-methylphenacyl) sulfide
    • CCG-234358
    • 2,2'-Sulfanediylbis[1-(4-methylphenyl)ethan-1-one]
    • DTXSID70319292
    • Ethanone,2,2'-thiobis[1-(4-methylphenyl)-
    • Inchi: 1S/C18H18O2S/c1-13-3-7-15(8-4-13)17(19)11-21-12-18(20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
    • InChI Key: KPEQAIKDILGKSR-UHFFFAOYSA-N
    • SMILES: S(CC(C1C=CC(C)=CC=1)=O)CC(C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 298.10284
  • Monoisotopic Mass: 298.10275099g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 59.4Ų

Experimental Properties

  • PSA: 34.14
  • LogP: 4.10220
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